1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole is a compound that features a pyrrole ring substituted with a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with an amine in the presence of a catalyst such as iron (III) chloride . Another method involves the reaction of substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-substituted pyrroles .
Industrial Production Methods: Industrial production of pyrrole derivatives often employs catalytic processes that are both efficient and scalable. For example, a manganese-catalyzed conversion of primary diols and amines to pyrroles has been reported, which avoids the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where halogenating agents like N-bromosuccinimide can be used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products:
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of N-substituted pyrrolidines.
Substitution: Formation of halogenated pyrroles.
Scientific Research Applications
1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Pyrrole: A basic structure that forms the core of many biologically active molecules.
Pyrrolidine: A saturated analog of pyrrole with different reactivity and applications.
Pyrrolopyrazine: A fused ring system that exhibits unique biological activities.
Uniqueness: 1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole is unique due to the presence of the phenyldiazenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials with specialized functions .
Properties
CAS No. |
570400-31-6 |
---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
phenyl-(4-pyrrol-1-ylphenyl)diazene |
InChI |
InChI=1S/C16H13N3/c1-2-6-14(7-3-1)17-18-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-13H |
InChI Key |
KWESMXGSYJUZOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.